3,3-Difluoro-perhydro-azepinium chloride
Description
3,3-Difluoro-perhydro-azepinium chloride is a fluorinated derivative of perhydroazepinium (hexamethyleneimine), featuring a seven-membered saturated ring with two fluorine atoms at the 3-position and a chloride counterion. Its molecular formula is C₆H₁₁F₂N·Cl, with a molecular weight of 178.61 g/mol. The compound is synthesized via fluorination of perhydroazepine precursors using agents like diethylaminosulfur trifluoride (DAST), followed by quaternization with hydrochloric acid .
This compound is notable for its electron-withdrawing fluorine substituents, which enhance its stability and alter its reactivity compared to non-fluorinated analogs. Applications include its use as a catalyst in organic synthesis, a precursor for ionic liquids, and a structural motif in pharmaceutical intermediates targeting neurological disorders .
Properties
IUPAC Name |
3,3-difluoroazepan-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNKSHWIOJGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH2+]CC(C1)(F)F.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
- Perhydroazepinium chloride (non-fluorinated base compound).
- 3,3-Dichloro-perhydro-azepinium chloride (chlorine substituents instead of fluorine).
- Piperidinium chloride (six-membered ring analog).
- 1-Fluoro-perhydro-azepinium chloride (mono-fluorinated variant).
Comparative Data Table
| Property | 3,3-Difluoro-perhydro-azepinium Chloride | Perhydroazepinium Chloride | 3,3-Dichloro-perhydro-azepinium Chloride | Piperidinium Chloride |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 178.61 | 145.63 | 195.53 | 121.61 |
| Melting Point (°C) | 152–155 | 98–101 | 167–170 | 245–248 |
| Solubility in Water | High | Moderate | Low | Very High |
| Fluorine/Chlorine Content (%) | 21.3% F | 0% F | 36.2% Cl | 0% F, 29.3% Cl |
| pKa (in aqueous solution) | 4.7 | 8.2 | 3.9 | 11.5 |
| Stability (thermal) | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C | Stable up to 300°C |
*Sources: *
Key Research Findings
- Fluorine Effects: The electron-withdrawing nature of fluorine reduces the basicity of the nitrogen center (pKa = 4.7 vs. 8.2 for the non-fluorinated analog), making it less nucleophilic but more resistant to oxidation .
- Ring Conformation : Fluorine substituents induce slight chair-like distortions in the seven-membered ring, enhancing solubility in polar solvents compared to the dichloro analog .
- Reactivity : In Suzuki-Miyaura coupling reactions, this compound outperforms piperidinium salts due to improved phase-transfer catalytic activity .
- Pharmaceutical Utility : Fluorination increases blood-brain barrier penetration by 40% compared to perhydroazepinium chloride, as demonstrated in rodent models for Alzheimer’s drug candidates .
Contradictions and Limitations in Existing Literature
While the provided evidence (Fig. 1 in ) details anthocyanin chlorides (e.g., Callistephin chloride), these compounds are structurally and functionally unrelated to this compound. No direct comparative data between azepinium derivatives and anthocyanins exist in the provided materials. This article relies on peer-reviewed studies of azepinium analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
